Amino-Gly-Gly-DSPE HCl salt

Bioconjugation Sortase A Liposome Functionalization

Amino-Gly-Gly-DSPE HCl salt (CAS 2446375-49-9) is a functionalized phospholipid conjugate consisting of a 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) lipid anchor linked to a diglycine dipeptide spacer with a terminal primary amine, supplied as a hydrochloride salt. This amphiphilic molecule is specifically designed for incorporation into liposomal bilayers and other lipid-based nanoparticles, providing a versatile reactive handle for surface bioconjugation.

Molecular Formula C45H89ClN3O10P
Molecular Weight 898.6 g/mol
Cat. No. B12365307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmino-Gly-Gly-DSPE HCl salt
Molecular FormulaC45H89ClN3O10P
Molecular Weight898.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CNC(=O)CN)OC(=O)CCCCCCCCCCCCCCCCC.Cl
InChIInChI=1S/C45H88N3O10P.ClH/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-44(51)55-39-41(40-57-59(53,54)56-36-35-47-43(50)38-48-42(49)37-46)58-45(52)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h41H,3-40,46H2,1-2H3,(H,47,50)(H,48,49)(H,53,54);1H/t41-;/m1./s1
InChIKeyBOTSPLCGZVQYNM-QUEDAWNRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Amino-Gly-Gly-DSPE HCl Salt: Key Properties and Specifications for Liposomal Formulation


Amino-Gly-Gly-DSPE HCl salt (CAS 2446375-49-9) is a functionalized phospholipid conjugate consisting of a 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) lipid anchor linked to a diglycine dipeptide spacer with a terminal primary amine, supplied as a hydrochloride salt . This amphiphilic molecule is specifically designed for incorporation into liposomal bilayers and other lipid-based nanoparticles, providing a versatile reactive handle for surface bioconjugation . The hydrochloride salt form enhances its chemical stability and handling during storage and formulation [1].

Why Amino-Gly-Gly-DSPE HCl Salt Cannot Be Substituted with Generic PEGylated Lipids


Generic substitution with other functionalized DSPE lipids, such as DSPE-PEG-NH2 or DSPE-PEG-COOH, is not scientifically equivalent due to the unique properties of the diglycine spacer. The diglycine motif is a specific substrate for enzymatic bioconjugation strategies, particularly Sortase A-mediated ligation, which enables site-specific and oriented protein attachment [1]. The short, flexible Gly-Gly linker provides a distinct steric and spatial presentation of the reactive amine compared to the longer, more flexible PEG chains in DSPE-PEG-NH2, directly impacting the efficiency and selectivity of subsequent conjugation reactions [2]. Furthermore, the absence of a PEG chain in Amino-Gly-Gly-DSPE HCl salt offers a key advantage in applications where minimizing immunogenicity or avoiding accelerated blood clearance (ABC) phenomena associated with PEG is critical .

Quantitative Differentiation of Amino-Gly-Gly-DSPE HCl Salt vs. PEGylated Analogs


Enzymatic Ligation Efficiency: Amino-Gly-Gly-DSPE vs. PEGylated Variant in Liposome Modification

A direct head-to-head comparison was performed to evaluate the efficiency of Sortase A-mediated protein ligation using liposomes formulated with either Amino-Gly-Gly-DSPE (Compound 1) or its PEG2000-modified counterpart, NH2-Gly-Gly-PEG2000-DSPE (Compound 2) [1].

Bioconjugation Sortase A Liposome Functionalization

Impact of Spacer Length on Conjugation Efficiency: PEG2000 vs. No PEG

The study by Guo et al. (2012) directly attributes the observed difference in ligation efficiency between Amino-Gly-Gly-DSPE (no PEG) and its PEG2000 conjugate to the spatial presentation of the diglycine motif from the liposome surface [1].

Liposome Engineering Steric Hindrance Bioconjugation Yield

Site-Specific vs. Non-Specific Conjugation: Amino-Gly-Gly-DSPE Enables Sortase A-Mediated Ligation

Amino-Gly-Gly-DSPE is a key component in a site-specific bioconjugation strategy using Sortase A, which offers advantages over traditional, non-specific chemical coupling methods [1]. The comparator is the standard amine-carboxylic acid condensation reaction, which can result in heterogeneous products and non-specific liposome modification [1].

Targeted Drug Delivery Protein Engineering Site-Specific Modification

Recommended Application Scenarios for Amino-Gly-Gly-DSPE HCl Salt


Development of Sortase A-Modified Targeted Liposomes

This compound is ideally suited for creating liposomes that are site-specifically modified with proteins or peptides via Sortase A-mediated ligation. The diglycine motif serves as the nucleophile acceptor, allowing for the precise and oriented attachment of any protein engineered with a C-terminal LPXTG recognition tag. This is directly supported by evidence showing successful eGFP ligation to Amino-Gly-Gly-DSPE-containing liposomes [1].

Functionalization of Exosomes and Extracellular Vesicles (EVs)

Amino-Gly-Gly-DSPE and its PEGylated analog (NH2-GG-PEG2000-DSPE) are used to coat the membrane of exosomes via hydrophobic insertion. This primes the exosome surface for subsequent Sortase A-mediated ligation with targeting ligands, such as nanobodies. This approach has been demonstrated to successfully functionalize bovine milk exosomes with an EGFR nanobody for targeted drug delivery to cancer cells [1].

Synthesis of Non-PEGylated Liposomal Formulations

In applications where PEGylation is undesirable due to concerns about immunogenicity, accelerated blood clearance (ABC), or steric hindrance of ligand-receptor interactions, Amino-Gly-Gly-DSPE provides a reactive amine handle without the PEG polymer. This allows for the direct conjugation of small-molecule targeting ligands or other functional groups, while maintaining a minimal surface architecture on the liposome [1].

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